Superior Antiviral Selectivity and Reduced hERG Liability vs. Rilpivirine in HIV-1 NNRTI Assays
A furo[3,2-d]pyrimidine derivative (compound 10) was directly compared to the FDA-approved NNRTI rilpivirine (RPV) [1]. Compound 10 demonstrated a marked improvement in selectivity index (CC50/EC50) and a substantial reduction in cardiotoxicity risk, as measured by hERG channel inhibition [1]. This evidence demonstrates that the furo[3,2-d]pyrimidine core, when optimized, can overcome the safety liabilities associated with existing DAPY-class NNRTIs [1].
| Evidence Dimension | hERG channel inhibition (IC50) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | hERG IC50 > 30 μM; SI = 161580; EC50 vs HIV-1 Y188L = 15.5 nM; EC50 vs HIV-1 F227L+V106A = 8.7 nM |
| Comparator Or Baseline | Rilpivirine (RPV): hERG IC50 = 0.50 μM; SI = 3989; EC50 vs HIV-1 Y188L = 79.4 nM; EC50 vs HIV-1 F227L+V106A = 81.6 nM |
| Quantified Difference | hERG IC50 improved by >60-fold; SI improved by >40-fold; Antiviral potency against key mutants improved by ~5-10x. |
| Conditions | HIV-1 reverse transcriptase (RT) inhibition assays; hERG patch-clamp electrophysiology; Cytotoxicity measured in MT-4 cells. |
Why This Matters
This data provides a clear procurement rationale: the furo[3,2-d]pyrimidine scaffold enables the design of next-generation NNRTIs with a significantly improved therapeutic window and reduced cardiotoxicity risk compared to a key clinical comparator.
- [1] Li, Y., et al. (2026). Scaffold hopping yields novel furo[3,2-d]pyrimidine NNRTIs with optimized antiviral potency, enhanced selectivity, and reduced hERG liability. Journal of the Taiwan Institute of Chemical Engineers. View Source
